3-(4-Bromophenyl)-7-chloroquinazoline-2,4(1H,3H)-dione
Description
Properties
CAS No. |
61680-21-5 |
|---|---|
Molecular Formula |
C14H8BrClN2O2 |
Molecular Weight |
351.58 g/mol |
IUPAC Name |
3-(4-bromophenyl)-7-chloro-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C14H8BrClN2O2/c15-8-1-4-10(5-2-8)18-13(19)11-6-3-9(16)7-12(11)17-14(18)20/h1-7H,(H,17,20) |
InChI Key |
GBDUNMCOVJFIJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C=C(C=C3)Cl)NC2=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of Quinazoline-2,4(1H,3H)-dione Core
The quinazoline-2,4-dione scaffold can be synthesized by cyclization of anthranilic acid derivatives with urea or related reagents under heating conditions.
Chlorination at the 7-Position
Chlorination of the quinazoline-2,4-dione core to introduce the 7-chloro substituent is typically achieved using phosphorus oxychloride (POCl3) in the presence of a base such as N-ethyl-N,N-diisopropylamine (diisopropylethylamine).
Representative Synthetic Route (Based on Quinazoline-2,4-dione Derivatives)
Reaction Conditions and Optimization
- Solvents: Dimethylformamide (DMF), acetonitrile (ACN), and dimethyl sulfoxide (DMSO) are commonly used solvents for these reactions.
- Temperature: Elevated temperatures (100–200 °C) are often required for cyclization and chlorination steps.
- Catalysts/Bases: Potassium carbonate, diisopropylethylamine, and other organic bases facilitate alkylation and substitution reactions.
- Pressure: Some carboxylation steps require pressurized CO2 (1 MPa) in autoclave reactors.
Summary Table of Key Preparation Steps
Analytical Confirmation
- NMR Spectroscopy: Key intermediates and final products are confirmed by ^1H-NMR and ^13C-NMR, showing characteristic chemical shifts for quinazoline protons and substituents.
- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weights confirm the identity.
- Melting Point: Typically in the range of 270–280 °C for quinazoline-2,4-dione derivatives.
- Chromatography: Purification by silica gel chromatography or recrystallization ensures high purity.
Research Findings and Notes
- The preparation of quinazoline-2,4-dione derivatives is well-established, with multiple synthetic routes available depending on the desired substitution pattern.
- The presence of halogen substituents (Br, Cl) requires careful control of reaction conditions to avoid side reactions.
- The use of catalytic systems and pressurized CO2 has been explored to improve yields and environmental sustainability.
- Alkylation and condensation reactions are versatile for introducing various aryl groups at the 3-position, including 4-bromophenyl.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-7-chloroquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives with altered biological activities.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with solvents like toluene or ethanol.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can have enhanced or modified biological activities.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Medicine: The compound has been investigated for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-7-chloroquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Substituent Variations
The target compound is distinguished from analogs by its substitution pattern. Key comparisons include:
Key Observations :
- The 4-bromophenyl group in the target compound introduces steric bulk and enhances lipophilicity compared to non-aryl analogs like 7-chloroquinazoline-2,4-dione .
- Unlike 3-bromo-3-butylquinoline-2,4-dione, the target compound retains the quinazoline core, which is more electron-deficient than quinoline, affecting reactivity .
Comparison with Analogous Syntheses:
- 3-Bromoquinoline-2,4-diones (): Direct bromination of 4-hydroxy-2(1H)-quinolone using bromine in acetic acid. This method is less applicable to quinazolines due to differing reactivity .
- 3-Azido Derivatives () : Sodium azide displacement of chloro intermediates, a strategy adaptable to the target compound’s synthesis if a chloro precursor is available .
Solubility and Reactivity:
Biological Activity
3-(4-Bromophenyl)-7-chloroquinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family, characterized by its unique halogen substitutions that enhance its biological activity. This compound has gained attention for its potential applications in medicinal chemistry, particularly due to its antimicrobial and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₈BrClN₂O₂
- Molecular Weight : Approximately 329.57 g/mol
- Structural Features : The compound features a bromine atom on the phenyl ring and a chlorine atom at the 7-position of the quinazoline core, contributing to its reactivity and biological profile.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. A study evaluated its effectiveness using the agar well diffusion method against both Gram-positive and Gram-negative bacteria:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 10–12 | 75–80 |
| Escherichia coli | 15 | 65 |
| Candida albicans | 11 | 80 |
The compound outperformed standard antibiotics such as ampicillin in inhibiting the growth of certain strains, particularly showing broad-spectrum activity against both bacterial and fungal pathogens .
Anticancer Activity
In addition to its antimicrobial effects, the compound has been investigated for its anticancer potential. Quinazoline derivatives are known for their ability to inhibit various cancer cell lines by targeting specific molecular pathways. The following activities have been reported:
- Mechanism of Action : The compound acts as an inhibitor of DNA topoisomerase IV and bacterial gyrase, which are critical for bacterial DNA replication and transcription .
- Cell Lines Tested : Various studies have shown that similar quinazoline derivatives exhibit cytotoxicity against human cancer cell lines, suggesting that this compound may also possess similar properties.
Case Studies
-
Antimicrobial Efficacy :
A study published in PMC evaluated a series of quinazoline derivatives including this compound. The results indicated that this compound demonstrated moderate to high activity against various microbial strains, particularly against Candida albicans with an inhibition zone value of 11 mm . -
Structural Activity Relationship (SAR) :
Research focused on the SAR of quinazoline derivatives revealed that modifications at specific positions significantly affect biological activity. The dual halogen substitution in this compound enhances its reactivity compared to similar compounds lacking these features .
Q & A
Q. What are the standard synthetic routes for 3-(4-Bromophenyl)-7-chloroquinazoline-2,4(1H,3H)-dione?
The compound is synthesized via a multi-step process:
Cyclization : React 2-amino-4-chlorobenzoic acid with urea at 200°C for 8 hours to yield 7-chloroquinazoline-2,4(1H,3H)-dione (Compound 2) .
Chlorination : Treat Compound 2 with POCl₃ and triethylamine under reflux to form 2,4,7-trichloroquinazoline (Compound 4) .
Substitution : Introduce the 4-bromophenyl group via nucleophilic aromatic substitution or Suzuki coupling (specific conditions depend on the intermediate reactivity).
Q. Which spectroscopic methods are critical for characterizing this compound?
- ¹H/¹³C NMR : Used to confirm the quinazoline-dione core and substituent positions. For example, DMSO-d₆ is a common solvent for resolving aromatic proton signals .
- X-ray Crystallography : Provides definitive structural confirmation, as demonstrated for related bromophenyl-triazolo-thiadiazine derivatives .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve chlorination efficiency?
Chlorination with POCl₃ is sensitive to temperature and stoichiometry. Key considerations:
- Catalyst : Triethylamine enhances reactivity by scavenging HCl .
- Solvent : Anhydrous DMF or toluene minimizes side reactions.
- Alternative Agents : PCl₅ or SOCl₂ may offer higher selectivity but require rigorous moisture control.
Data Contradiction Note : uses urea cyclization at 200°C, while employs POCl₃ for chlorination. Researchers must validate reproducibility under varying humidity and reagent purity.
Q. How do structural modifications impact biological activity?
- Antiviral Potential : Derivatives like 2-benzylaminoquinazolin-4(3H)-ones show promise against SARS-CoV-2 . Substituting the bromophenyl group with electron-withdrawing groups (e.g., nitro) may enhance binding to viral proteases.
- Antimicrobial Activity : Analogous triazole-thiadiazine derivatives exhibit antifungal properties via target-specific interactions (e.g., lanosterol demethylase inhibition) .
Q. Design Strategy :
Q. How can conflicting spectral data be resolved during structural elucidation?
- Case Study : If NMR signals overlap (e.g., aromatic protons), use 2D techniques (COSY, HSQC) or compare with spectra of structurally similar compounds (e.g., 7-iodoquinazoline-2,4(1H,3H)-dione) .
- Crystallographic Validation : Resolve ambiguities via single-crystal X-ray diffraction, as applied to 6-(4-bromophenyl)-triazolo-thiadiazine derivatives .
Q. What are the best practices for handling this compound in experimental settings?
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at ≤4°C to prevent hydrolysis .
- Safety : Use PPE (gloves, goggles), and avoid inhalation/contact. Neutralize spills with sodium bicarbonate .
- Environmental Precautions : Dispose via certified hazardous waste protocols to avoid aquatic toxicity.
Q. How can crystallography aid in understanding its supramolecular interactions?
X-ray studies of analogs (e.g., triazolo-thiadiazines) reveal:
- Packing Motifs : Bromophenyl groups participate in halogen bonding (C-Br⋯π interactions) .
- Hydrogen Bonding : The quinazoline-dione core forms N-H⋯O networks, influencing solubility and stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
